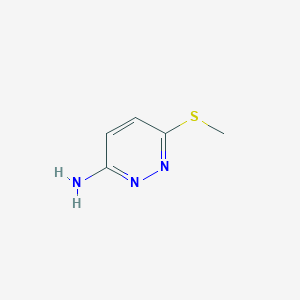

3-Amino-6-(methylthio)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDISBPCSJYBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552642 | |

| Record name | 6-(Methylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39539-67-8 | |

| Record name | 6-(Methylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Amino 6 Methylthio Pyridazine

Reactions at the Pyridazine (B1198779) Ring System

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards both nucleophiles and electrophiles. The substituents at the 3- and 6-positions significantly direct the outcomes of these reactions.

Nucleophilic Displacement of the Methylthio Group

The methylthio (-SCH₃) group at the 6-position of the pyridazine ring is a competent leaving group, enabling its substitution by a variety of nucleophiles. This reactivity is foundational for creating diverse substituted pyridazine derivatives. The displacement is analogous to reactions observed with 3-amino-6-chloropyridazine (B20888), where the chloro group is readily displaced by nucleophiles like alkoxides and phenoxides. google.com

The reaction involves the nucleophilic attack at the C-6 position, leading to the expulsion of the methylthiolate anion. The efficiency of the displacement can be enhanced by oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone, which are better leaving groups. Common nucleophiles used in these substitution reactions include alkoxides, phenoxides, and amines. For instance, reacting 3-amino-6-chloropyridazine with sodium methoxide (B1231860) in methanol (B129727) yields 3-amino-6-methoxypyridazine (B1266373). google.comchemicalbook.com A similar transformation is expected for the methylthio analogue.

Research on related pyridazine systems has demonstrated the viability of sulfur-based nucleophiles. The synthesis of various 3-alkylthio-6-allylthiopyridazine derivatives highlights the utility of thiolate nucleophiles in displacing leaving groups on the pyridazine core. nih.govyakhak.org

Table 1: Examples of Nucleophilic Displacement on 6-Substituted 3-Aminopyridazines This table presents reactions on the analogous 3-amino-6-chloropyridazine to illustrate the expected reactivity of the 6-position.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Amino-6-chloropyridazine | Sodium methoxide/Methanol | 3-Amino-6-methoxypyridazine | google.com |

| 3-Amino-6-chloropyridazine | Sodium phenolate (B1203915)/Phenol | 3-Amino-6-phenoxypyridazine | google.com |

Electrophilic Reactivity and Functionalization

The pyridazine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging compared to electron-rich rings like benzene (B151609) or pyrrole. However, the presence of the strongly electron-donating amino group at the C-3 position can activate the ring towards electrophilic attack. The directing influence of the amino group would favor substitution at the C-4 and C-5 positions.

While specific studies on the direct electrophilic functionalization of 3-amino-6-(methylthio)pyridazine are not extensively documented, related chemistries provide insight. For example, electrophilic bromination and iodination have been successfully performed on the heterocyclic ring of imidazo[1,2-b]pyridazine (B131497) derivatives, which contain a pyridazine core. researchgate.net This suggests that halogenation of this compound is feasible under appropriate conditions. The introduction of an exocyclic amino group is a known strategy to enable the enantioselective Friedel–Crafts alkylation in various N-heteroaromatic compounds, highlighting the activating potential of this group. rsc.org

Transformations of the Amino Group

The primary amino group at the C-3 position is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

Derivatization via Acylation, Alkylation, and Condensation Reactions

The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and condensation reactions.

Acylation: The amino group can be acylated using acyl halides or anhydrides. A notable example in related compounds is the reaction of 3-amino-6-substituted pyridazines with p-acetylaminobenzenesulfonyl chloride to form 3-(N-acetylsulfanilamido) derivatives, which can subsequently be hydrolyzed to produce therapeutically active compounds. google.com Reaction with acetic anhydride (B1165640) would similarly yield the corresponding N-acetyl derivative. osi.lv

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides in the presence of a base. For instance, 3-aminopyridazine (B1208633) reacts with methyl iodide using sodium hydride (NaH) in dimethylformamide (DMF) to yield the N-alkylated product. This method is applicable for introducing a variety of alkyl groups to the amino function of this compound.

Condensation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). It can also react with other reagents like formamide (B127407) or 2,5-dimethoxytetrahydrofuran (B146720) to generate more complex structures. osi.lv These reactions are pivotal in expanding the molecular framework for various applications, including the synthesis of novel herbicides. nih.gov

Table 2: Examples of Amino Group Derivatization

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acylation | p-Acetylaminobenzenesulfonyl chloride | N-Sulfonamide | google.com |

| Acylation | Acetic anhydride | N-Acetyl derivative | osi.lv |

| Alkylation | Methyl iodide / NaH | N-Methyl derivative |

Formation of Imino-substituted Pyridazines

Reaction of the 3-amino group with various carbonyl compounds leads to the formation of imino-substituted pyridazines. This condensation reaction typically occurs by heating the aminopyridazine with an aldehyde or ketone, often with acid catalysis to facilitate the dehydration step. The resulting imines are versatile intermediates themselves, capable of undergoing further transformations such as reduction to secondary amines or participating in cycloaddition reactions. The reaction of related 3-amino-pyridothieno[3,2-d]pyrimidin-4-ones with aldehydes serves as a good model for this type of transformation. osi.lv

Derivatization and Formation of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly those containing a bridgehead nitrogen atom. The most common strategy involves using the amino group as a nucleophile in a cyclization reaction with a bifunctional reagent.

A prime example is the synthesis of imidazo[1,2-b]pyridazines. nih.govresearchgate.net This is typically achieved by reacting the 3-aminopyridazine derivative with an α-haloketone. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization where the pyridazine ring nitrogen attacks the carbonyl carbon, leading to dehydration and formation of the fused imidazole (B134444) ring. This methodology allows for the creation of a wide array of substituted imidazo[1,2-b]pyridazines, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Furthermore, palladium-catalyzed intramolecular C–H amination reactions have been employed to synthesize fused systems like pyrido[2',3':4,5]imidazo[1,2-b]pyridazine from 3-aminopyridazine and a suitable di-halogenated pyridine (B92270). researchgate.net The versatility of the starting material also allows for its incorporation into more complex polycyclic structures through various cyclocondensation strategies. researchgate.netresearchgate.net For example, ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocyclic amides with internal alkynes has been shown to produce fused pyridinones, a reaction that could be applied after converting the amino group of the title compound into an amide. rsc.org

Table 3: Fused Heterocyclic Systems Derived from 3-Aminopyridazine Precursors

| Fused System | Synthetic Method | Reagent Example | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine | Cyclocondensation | α-Haloketone | nih.govresearchgate.net |

| Pyrido[2',3':4,5]imidazo[1,2-b]pyridazine | Tandem Pd-catalyzed amination | 2,3-Dibromopyridine | researchgate.net |

| Thiazolo[4,5-d]pyridazine | Multi-step synthesis/cyclization | Various | researchgate.net |

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A key transformation of this compound is its use in the synthesis of imidazo[1,2-b]pyridazine derivatives. This is typically achieved through a condensation reaction with α-haloketones. nih.gov The reaction proceeds under mild basic conditions, for example, using sodium bicarbonate. nih.gov The introduction of a halogen on the pyridazine ring is crucial for the successful formation of the imidazo[1,2-b]pyridazine ring system in good yields. nih.gov In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site, facilitating the cyclization. nih.gov

For instance, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine has been synthesized and has shown high binding affinity for β-amyloid plaques, suggesting its potential in the development of imaging agents for Alzheimer's disease. nih.gov The 6-methylthio group in this derivative contributes to a higher binding affinity compared to a 6-methoxy group. nih.gov

The general synthetic approach can be adapted to produce a variety of substituted imidazo[1,2-b]pyridazines by varying the α-bromoketone reactant. nih.gov Further modifications, such as nitration at the 3-position of the imidazo[1,2-b]pyridazine ring, can be carried out to introduce additional functional groups for further derivatization. mdpi.com

Below is a table summarizing the synthesis of some imidazo[1,2-b]pyridazine derivatives:

| Starting Material | Reagent | Product | Reference |

| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | mdpi.com |

| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Nitric acid, Sulfuric acid | 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | mdpi.com |

| This compound | α-Bromoketones | 6-(Methylthio)imidazo[1,2-b]pyridazine derivatives | nih.gov |

Construction of Pyrazolo[3,4-b]pyridine Derivatives

The chemical scaffold of this compound is also instrumental in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds are of interest due to their structural similarity to purine (B94841) bases and their potential biological activities. researchgate.net

The synthesis often involves the reaction of a pyrazole-containing intermediate, which can be derived from precursors like this compound, with various reagents to construct the fused pyridine ring. For example, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone (B1666692) can yield a pyrazolo[3,4-b]pyridine derivative. nih.gov This resulting pyrazolo[3,4-b]pyridine can be further reacted with reagents like malononitrile (B47326) to create more complex heterocyclic systems. nih.gov

The versatility of this approach allows for the synthesis of a diverse library of pyrazolo[3,4-b]pyridine derivatives with various substituents, which is crucial for structure-activity relationship studies in drug discovery. nih.govrsc.org

The following table outlines a general reaction for the formation of pyrazolo[3,4-b]pyridine derivatives:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-Amino-1-(aryl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Dicarbonyl compounds | Pyrazolo[3,4-b]pyridine | nih.gov |

| 6-Hydrazino-4-methyl-2-chloronicotinonitrile | 1,3-Diketones | 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |

Development of Pyrido[1,2-a]pyrimidine (B8458354) Analogues

While direct synthesis of pyrido[1,2-a]pyrimidine analogues from this compound is not extensively detailed in the provided context, the development of related structures such as 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine highlights the utility of the pyridazine core in constructing complex nitrogen-containing heterocycles. nih.gov These analogues have shown promise as potent and selective inhibitors of Tyk2 JH2, a target for autoimmune diseases. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including Buchwald reactions to form key C-N bonds. nih.gov

The development of such analogues underscores the importance of the strategic functionalization of the pyridazine ring to access novel chemical space with potential therapeutic applications.

Advanced Functionalization at Peripheral Positions

The this compound scaffold allows for advanced functionalization at its peripheral positions. The amino group can be a site for various reactions, including acylation and the formation of Schiff bases. The methylthio group can be displaced by other nucleophiles or oxidized to sulfoxides and sulfones, introducing new functional handles.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to introduce aryl or heteroaryl substituents at the 6-position of the pyridazine ring, demonstrating the versatility of this platform for creating diverse molecular architectures. researchgate.netmdpi.com The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized ligands. mdpi.com

Reaction Mechanisms and Pathways

The chemical transformations of this compound and its derivatives involve several important reaction mechanisms.

Smiles-type Rearrangements: While not directly detailed for this compound itself in the provided search results, the Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution reaction that can occur in related heterocyclic systems. For example, studies on the 3-amino-2,2'-dipyridyl sulfide (B99878) system have explored this type of rearrangement. nih.gov

Reductive Ring Cleavage: Density functional theory computations have been used to study the mechanism of reductive ring contraction of 1,2-pyridazines to form substituted pyrroles. nih.gov This process involves the addition of four electrons and four protons. nih.gov The reaction is initiated by the protonation of the pyridazine followed by reduction. nih.gov The presence of electron-withdrawing groups at the 3- and 6-positions is crucial to stabilize a key intermediate in the initial stages of the reaction. nih.gov Following further reduction and protonation, the pyridazine ring opens, leading to ring contraction and elimination of ammonia (B1221849) with low energy barriers. nih.gov

Biological Activities and Mechanistic Investigations of 3 Amino 6 Methylthio Pyridazine and Its Derivatives

Antimicrobial Spectrum and Mechanism of Action

Derivatives of the pyridazine (B1198779) core have been investigated for their efficacy against various microbial pathogens, including bacteria, fungi, and viruses.

Several studies have highlighted the potential of pyridazine derivatives as antibacterial agents. For instance, a series of pyrano[2,3-c]pyridazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Compounds 3a and 3c from this series showed significant activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae when compared to the standard antibiotic, chloramphenicol. nih.gov

Similarly, research into 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and its subsequent selenadiazole, thiadiazole, and diazaphosphole derivatives also revealed antimicrobial properties. mdpi.com These compounds were tested against a panel of bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi, using the disk diffusion method. mdpi.com Furthermore, a series of 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, derived from 2-methylthio precursors, were found to be highly active against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov

Another class of compounds, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives featuring a pyrimidine (B1678525) substituted piperazine (B1678402), exhibited moderate to potent antibacterial activity exclusively against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Bacterial Strains | Observed Activity | Source |

|---|---|---|---|

| Pyrano[2,3-c]pyridazines (Compounds 3a, 3c) | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae | Showed strong significant activity relative to chloramphenicol. | nih.gov |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives | Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Salmonella typhi | Evaluated for antimicrobial activity using the disk diffusion method. | mdpi.com |

| 8-Ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids (Compounds 22, 51) | Gram-negative bacteria, including Pseudomonas aeruginosa | More active in vitro and in vivo than piromidic acid. | nih.gov |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | MICs ranged from 2-32 µg/mL. No activity against Gram-negative bacteria. | nih.gov |

The pyridazine nucleus is also a constituent of several compounds with notable antifungal properties. A series of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives demonstrated potent activity against various human pathogenic fungi. nih.gov Specifically, compounds 4g and 4h in this series, which contain N-(4-bromo-2-methylphenyl)amino or N-(4-bromo-3-methylphenyl)amino groups, completely inhibited the growth of all tested Candida species at MICs of 0.8-6.3 µg/mL, outperforming fluconazole. nih.gov

In another study, novel 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives were synthesized and showed good antifungal activities against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. researchgate.net The aforementioned pyrano[2,3-c]pyridazine derivatives 3a and 3c also displayed significant antifungal potential against Candida albicans and Aspergillus albicans. nih.gov

Table 2: Antifungal Activity of Selected Pyridazine and Related Derivatives

| Compound/Derivative Class | Fungal Strains | Observed Activity (MIC) | Source |

|---|---|---|---|

| 6-(N-Arylamino)-7-methylthio-5,8-quinolinediones (Compounds 4g, 4h) | Candida species | 0.8-6.3 µg/mL | nih.gov |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good activity in preliminary tests. | researchgate.net |

| Pyrano[2,3-c]pyridazines (Compounds 3a, 3c) | Candida albicans, Aspergillus albicans | Strong significant activity relative to nystatin. | nih.gov |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives | Aspergillus niger, Candida albicans | Evaluated for antifungal activity. | mdpi.com |

The antiviral potential of pyridazine derivatives has been explored, yielding mixed results, particularly concerning anti-HIV activity. A study on novel 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives found them to be devoid of any activity against the replication of human immunodeficiency virus (HIV). nih.gov However, certain compounds within this series, namely 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine , were potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. nih.gov Other derivatives showed inhibitory action against the varicella-zoster virus (VZV). nih.gov

In contrast, other research has identified pyridazine-containing compounds with anti-HIV properties. Oximinoarylsulfonamides bearing pyridylmethyl substituents were designed as potent inhibitors of HIV-1 aspartyl protease. nih.gov Potent analogues in this series demonstrated low single-digit nanomolar EC50 values against both wild-type HIV and a resistant mutant virus. nih.gov

Anticancer Potential and Molecular Targeting

The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against various human cancer cell lines through mechanisms that include the inhibition of critical cellular enzymes and the modulation of cell cycle and apoptosis pathways.

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases, which are often dysregulated in malignancies. ed.ac.uk A series of 3,6-disubstituted pyridazines has been identified as a novel class of anticancer agents that target Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression. nih.gov The disruption of normal CDK regulation can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov

In one study, several pyridazine derivatives were evaluated for their ability to inhibit CDK2. The results showed potent inhibitory action, with IC50 values in the nanomolar range. nih.gov Notably, the derivative 11m , which features two morpholine (B109124) moieties, displayed the most potent CDK2 inhibitory activity with an IC50 of 20.1 nM. nih.gov This highlights the potential of the 3,6-disubstituted pyridazine scaffold for developing selective and efficient CDK inhibitors. nih.gov Other research has also successfully identified 3-aminopyrazole (B16455) derivatives as nanomolar inhibitors of CDK2/cyclin A. nih.gov

Table 3: CDK2 Inhibition by Selected 3,6-Disubstituted Pyridazine Derivatives

| Compound | CDK2 IC50 (nM) | Source |

|---|---|---|

| 11e | 151 ± 6.16 | nih.gov |

| 11h | 43.8 ± 1.79 | nih.gov |

| 11l | 55.6 ± 2.27 | nih.gov |

| 11m | 20.1 ± 0.82 | nih.gov |

The anticancer effects of pyridazine derivatives are often mediated by their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. The CDK2-inhibiting 3,6-disubstituted pyridazines were found to induce cell cycle arrest and apoptosis in breast cancer cell lines. nih.gov

A separate investigation into the derivative 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) in human leukemia cells provided detailed mechanistic insights. nih.govconicet.gov.ar At low concentrations, AM6-36 induced arrest in the G2/M phase of the cell cycle. nih.govconicet.gov.ar At higher concentrations, the compound triggered apoptosis, an effect linked to the upregulation of p38 MAPK and JNK phosphorylation and the downregulation of the c-Myc oncogene. nih.govconicet.gov.ar

Further studies on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , showed it induced Sub G1 and G2/M cell cycle arrest and apoptosis in a lung cancer cell line. nih.gov The mechanism was found to involve the disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein BAX, suggesting induction of the intrinsic mitochondria-dependent apoptosis pathway. nih.gov

Anti-proliferative Effects against Tumor Cell Lines

Derivatives of the 3-aminopyridazine (B1208633) core have demonstrated notable anti-proliferative activities against various cancer cell lines. The versatility of the pyridazine ring allows for substitutions that can enhance cytotoxic effects and selectivity. nih.gov

A series of 3-allylthio-6-(mono or disubstituted) aminopyridazines were synthesized and evaluated for their anti-proliferative capabilities. nih.gov These compounds were tested against a panel of human cancer cell lines, with several showing promising results. Notably, one derivative, 3-allylthio-6-homopiperidinylaminopyridazine, exhibited greater potency in inhibiting the growth of lung (A549), liver (Hep3b), prostate (PC3), colon (SW480), and cervical (HeLa) cancer cell lines when compared to the standard chemotherapeutic agent 5-fluorouracil. nih.gov

In another study, novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were synthesized and screened for their in vitro anti-proliferative activity against 60 human cancer cell lines by the U.S. National Cancer Institute. mdpi.com The research identified compound 5h as the most active, showing significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. mdpi.com This compound demonstrated a mean growth inhibition of 43.93% across 28 different cancer cell lines. mdpi.com

Anti-proliferative Activity of Benzodithiazine Derivative 5h

| Cell Line | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| OVCAR-3 | Ovarian Cancer | 90% (10% cell death) |

| MDA-MB-468 | Breast Cancer | 53% (47% cell death) |

| DU-145 | Prostate Cancer | Selective Activity |

| SW-620 | Colon Cancer | Selective Activity |

| TK-10 | Renal Cancer | Selective Activity |

Furthermore, newly synthesized pyridothienopyrimidine derivatives were evaluated for their cytotoxic activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com Several of these compounds displayed significant antimicrobial and anti-cancer potential, highlighting the therapeutic promise of fused pyridazine ring systems. mdpi.com

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Inhibiting this process is a key strategy in cancer therapy. A series of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives were discovered to have potential anti-angiogenic activity following a general screening for inhibitors of microvessel growth. nih.gov

The screening, conducted using an in vitro rat aortic ring assay, led to the identification of this novel series of thiadiazole pyridazine compounds. nih.gov Subsequent chemical optimization of these lead compounds resulted in the development of orally active molecules with potent anti-angiogenic and anti-tumor activities, both in vitro and in vivo. nih.gov These findings underscore the potential of the 3-aminopyridazine scaffold in developing agents that can disrupt tumor vascularization. nih.gov

Anti-inflammatory and Immunomodulatory Effects (e.g., NLRP3 Inflammasome Pathway Inhibition)

Chronic inflammation is a key driver of numerous diseases. The NLRP3 inflammasome is a crucial component of the innate immune system; its abnormal activation leads to the production of pro-inflammatory cytokines and is associated with a wide range of inflammatory conditions. nih.govnih.gov

Researchers have designed and synthesized a series of NLRP3 inflammasome inhibitors based on pyridazine scaffolds. nih.gov One potent compound, P33 , demonstrated significant inhibitory effects on the release of interleukin-1β (IL-1β) in various cell types. nih.gov Mechanistic studies revealed that P33 directly binds to the NLRP3 protein, which in turn suppresses the assembly of the inflammasome and subsequent pyroptosis by inhibiting ASC oligomerization. nih.gov

In a different approach, a series of 3-amino-6-aryl-pyridazines were identified as selective agonists for the Cannabinoid 2 (CB2) receptor. nih.gov The activation of the CB2 receptor is a known strategy for managing inflammatory pain. This line of research led to the identification of a pyridazine analogue with high potency in an in vivo model of inflammatory pain, showcasing an alternative mechanism for the anti-inflammatory effects of this class of compounds. nih.gov Additionally, a novel 3-amino-6-phenyl-pyridazine derivative was developed as a selective inhibitor of glial activation, a key process in neuroinflammation. nih.gov This compound effectively blocks the overproduction of inflammatory mediators like IL-1β and nitric oxide by activated glial cells. nih.gov

Inhibitory Concentration (IC50) of Pyridazine-based NLRP3 Inhibitor P33

| Cell Line | Description | IC50 Value (nM) |

|---|---|---|

| THP-1 | Human monocytic cells | 2.7 |

| BMDMs | Bone marrow-derived macrophages | 15.3 |

| PBMCs | Peripheral blood mononuclear cells | 2.9 |

Neurological and Central Nervous System Activities

Derivatives of 3-aminopyridazine have shown significant potential in treating various neurological and central nervous system (CNS) disorders.

Anticonvulsant Properties

A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov These compounds were screened in mice for their ability to protect against seizures induced by maximal electroshock and bicuculline. nih.gov Structure-activity relationship studies revealed that a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position were crucial for anticonvulsant activity. nih.gov Further substitution on the phenyl ring, specifically with chlorine atoms at the 2- and 4-positions, yielded the most potent compounds, with some being as or more potent than the standard antiepileptic drug phenobarbital. nih.govrsc.org Two compounds, 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine , were selected for further investigation. nih.gov

Antidepressant and Anxiolytic Effects

The 3-aminopyridazine structure is central to the antidepressant drug minaprine (B1677143). nih.gov In an effort to develop new antidepressant agents, a series of minaprine analogues were created by reacting 3-chloro pyridazines with various amines. nih.gov Many of these analogues exhibited significant antidepressant activity in animal models. nih.govnih.gov

Research into these derivatives has helped to elucidate the structural requirements for their dual activity. nih.gov It was found that the serotonergic activity is mainly associated with the substituent at the 4-position of the pyridazine ring. In contrast, the dopaminergic activity appears to depend on the presence of a para-hydroxylated aryl ring at the 6-position. nih.gov This dissociation of activities offers a pathway for designing more specific and potentially more effective antidepressant drugs. nih.gov

Neuroprotective Mechanisms

Neuroinflammation, characterized by the excessive activation of glial cells, contributes to the pathology of neurodegenerative diseases. nih.gov A novel synthetic 3-amino-6-phenyl-pyridazine derivative has been developed that demonstrates significant antineuroinflammatory properties. nih.gov This compound selectively inhibits the increased production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) by activated glia. nih.gov Importantly, it achieves this without interfering with potentially beneficial glial functions, suggesting a targeted neuroprotective effect. nih.gov Neuroprotective agents work through various mechanisms, including reducing oxidative stress, inhibiting inflammation, and preventing apoptosis, thereby supporting neuronal survival and function. mdpi.com

Ligand Binding to Amyloid Plaques (e.g., for Alzheimer's Disease Imaging)

The aggregation of amyloid-beta (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's disease (AD). The development of imaging agents that can bind to these plaques is crucial for early diagnosis and for monitoring disease progression. While research on 3-Amino-6-(methylthio)pyridazine itself is limited in this specific context, various pyridazine derivatives have emerged as promising candidates for targeting Aβ plaques.

Fluorescent markers based on the 2-styrylpyridazin-3(2H)-one scaffold have been developed to detect intracellular aggregated Aβ peptides. nih.gov A study investigating a series of these compounds found that several exhibited a significant increase in fluorescence emission upon binding to Aβ aggregates. nih.gov One particular derivative, compound 9n , demonstrated a high binding affinity for Aβ aggregates and was able to selectively stain both intracellular Aβ aggregates and Aβ plaques in the brains of transgenic AD model mice (APP/PS1). nih.gov These findings suggest that pyridazinone derivatives are a promising class of fluorescent probes for the study of AD. nih.gov

Furthermore, the role of neuroinflammation in AD is increasingly recognized, with the NLRP3 inflammasome being a key player in the inflammatory process. Aberrant activation of the NLRP3 inflammasome is linked to the pathogenesis of several neurodegenerative diseases, including Alzheimer's. acs.org A series of novel pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, presenting a potential therapeutic avenue for diseases like AD. acs.org By suppressing glial activation and the subsequent overproduction of inflammatory cytokines, these compounds could help mitigate the neuroinflammatory component of Alzheimer's disease. nih.gov

The development of positron emission tomography (PET) radioligands for in vivo imaging of Aβ plaques has been a major focus of AD research. nih.gov These imaging agents are often derived from dyes like Thioflavin T, which bind to the beta-sheet structures of amyloid fibrils. nih.govnih.gov The insights gained from pyridazine derivatives that bind to Aβ aggregates could inform the design of novel PET tracers.

Cardiovascular Activities

Derivatives of the pyridazine nucleus have been extensively explored for their effects on the cardiovascular system, demonstrating potential as antihypertensive, cardiotonic, and antiplatelet agents.

Antihypertensive Potential

Research into the antihypertensive properties of pyridazine derivatives has identified several promising compounds. A study on 6-heteroaryl-3-hydrazinopyridazines revealed significant hypotensive action in both normotensive and spontaneously hypertensive rats. The introduction of various heterocyclic rings, such as imidazole (B134444), at the 6-position of the pyridazine nucleus was found to be particularly effective.

One of the most potent compounds identified was 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c) . When administered orally to spontaneously hypertensive rats, this compound was found to be 4.9 times more active than the established antihypertensive drug dihydralazine. Notably, the acute toxicity (LD50) of compound 7c was comparable to that of dihydralazine.

Another study focused on 6-(2-thienyl)-5-aminomethyl-3-hydrazinopyridazines and their antihypertensive activity. These compounds were synthesized and evaluated for their effects on vascular smooth muscle and hemodynamics, demonstrating the potential of this class of pyridazine derivatives in the management of hypertension.

Cardiotonic Agents

Certain pyridazinone derivatives have been investigated for their positive inotropic effects, which are beneficial in the treatment of congestive heart failure. These agents work by increasing the force of the heart's contractions.

A series of 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones were synthesized and evaluated for their cardiotonic activity. The study found that the regioisomers with the imidazol-4-yl substitution were potent positive inotropic agents, while the corresponding imidazol-5-yl regioisomers showed only weak activity. Specifically, 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a) were identified as powerful positive inotropes. The mechanism of action for these compounds was linked to the potent inhibition of cardiac phosphodiesterase fraction III.

Antiplatelet Activity

The inhibition of platelet aggregation is a key therapeutic strategy for preventing thrombotic events. Several studies have highlighted the antiplatelet potential of pyridazine derivatives.

One investigation focused on a series of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones. Some of these compounds exhibited dose-dependent antiplatelet activity and were found to be more potent than their 5-substituted counterparts. researchgate.net This suggests that substitution at both the 4 and 5 positions of the pyridazinone ring is beneficial for this activity. researchgate.net

Another study explored a library of diversely substituted pyridazin-3(2H)-ones containing a 3-oxo-3-phenylprop-1-en-1-yl or 3-phenylprop-2-enoyl fragment at position 5. nih.gov The evaluation of these compounds as antiplatelet agents provided preliminary structure-activity relationship (SAR) information, indicating that modifications at positions 2, 4, and 6 of the heterocyclic ring influence their antiplatelet efficacy. nih.gov

Metabolic and Other Therapeutic Areas

The therapeutic potential of pyridazine derivatives extends to metabolic disorders, with research pointing towards their utility as antidiabetic agents.

Antidiabetic Activity

Type 2 diabetes mellitus is characterized by hyperglycemia, often managed by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. A study involving the synthesis and evaluation of fourteen pyridazine analogs found them to be effective inhibitors of the α-amylase enzyme. This in vitro activity was supported by in silico molecular docking and molecular dynamics simulations, which provided insights into the binding interactions with the enzyme's active site. The findings from this research suggest that pyridazine derivatives are a promising class of compounds for the development of new antidiabetic agents.

Antitubercular Activity

The pyridazine nucleus is a scaffold of significant interest in the development of novel antitubercular agents. researchgate.netneuroquantology.com While direct studies on the antitubercular activity of this compound are not prominently featured in the reviewed literature, research on related pyridazine and pyridazinone derivatives provides valuable insights into the potential of this chemical class against Mycobacterium tuberculosis. nih.govresearchgate.net The inclusion of pyridazine moieties in a molecule can contribute significantly to the inhibition of M. tuberculosis. neuroquantology.com

A variety of pyridazine derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. nih.govresearchgate.netsigmaaldrich.com For instance, two series of pyridazinone derivatives were synthesized and tested, with several compounds showing significant antitubercular action. researchgate.net Specifically, compound 25 , 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone, emerged as a potent agent. researchgate.net Other derivatives, including compounds 21 , 22 , 29 , and 33 from the same study, also demonstrated noteworthy activity. researchgate.net

Furthermore, the synthesis of novel imidazo[1,2-b]pyridazine (B131497) analogues containing piperazine and morpholine scaffolds has yielded compounds with potent in vitro anti-TB activity. researchgate.net Compounds 8h and 8j from this series were particularly effective, exhibiting activity at a concentration of 1.6 µg/mL. researchgate.net Studies on new pyridopyrimidine derivatives have also identified compounds with antimycobacterial properties. nih.gov These findings underscore the importance of the pyridazine core structure in designing new antitubercular drugs. neuroquantology.com The diphenyl ether nucleus has also been used as a linker between two pyridazine units to create molecules with potential anti-TB activity. neuroquantology.com

Table 1: Antitubercular Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Key Findings | Reference |

|---|---|---|

| Pyridazinone Derivatives | Compound 25 identified as a lead with good antitubercular activity. Compounds 21 , 22 , 29 , & 33 also showed significant action. | researchgate.net |

| Imidazo[1,2-b]pyridazine Analogues | Compounds 8h and 8j demonstrated potent in vitro activity against M. tb H37Rv at 1.6 µg/mL. | researchgate.net |

| Pyridopyrimidine Derivatives | Compounds 10 and 12 were found to have the highest antimycobacterial activity in their series. | nih.gov |

| N1-substituted-diphenyl ether-bis-pyridazine | The pyridazine moiety is a key contributor to anti-TB activity in this class of compounds. | neuroquantology.com |

Antiplasmodial Activity

Pyridazine-based compounds are recognized as valuable scaffolds in medicinal chemistry for developing agents against various parasitic diseases, including malaria. researchgate.net The core structure is featured in molecules designed to inhibit plasmodial kinases, a key target in the search for new antimalarial drugs with novel modes of action. researchgate.net While specific data on this compound is limited, the broader family of pyridazine derivatives has shown promise.

Research into aminopeptidase (B13392206) inhibitors has provided insights into features necessary for antiplasmodial activity. For instance, a study on bestatin-related inhibitors found that a scaffold containing (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) at the N-terminus, valine as the second amino acid, and a third amino acid with a high hydrophobic moiety like phenylalanine, were key conditions for activity. nih.gov This highlights the importance of specific stereochemistry and hydrophobicity in the side chains of potential inhibitors. nih.gov

In the quest for non-quinoline antimalarials, various heterocyclic systems, including pyridazines, have been explored. nih.gov For example, 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against the chloroquine-resistant W2 clone of P. falciparum, showing IC50 values ranging from 3.46 to 9.30 µM. nih.gov While these compounds are structurally distinct from this compound, they demonstrate the utility of nitrogen-containing heterocyclic cores in generating antiplasmodial agents. nih.gov

Antioxidant Properties

Pyridazine derivatives have attracted considerable attention for their antioxidant activities. researchgate.netresearchgate.net Antioxidants can delay or prevent the oxidation of substrates by scavenging free radicals, thereby reducing oxidative stress, which is implicated in various inflammatory diseases. researchgate.netnih.gov

Several studies have evaluated the in vitro antioxidant capacity of pyridazine and pyridazinone derivatives using assays such as superoxide (B77818) radical scavenging and lipid peroxidation inhibition. researchgate.nettandfonline.com In one study, a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested, with most compounds showing a strong inhibitory effect on superoxide anion formation, with scavenging rates between 84% and 99% at a 10⁻³ M concentration. researchgate.netnih.gov However, their ability to inhibit lipid peroxidation was generally weaker, suggesting they act primarily as superoxide radical scavengers. tandfonline.com

The chemical structure of the pyridazine derivative plays a crucial role in its antioxidant potential. For instance, among 2H-pyridazine-3-one derivatives, compounds with chloro/fluorophenyl amine and fluorophenylpiperazine side chains exhibited the highest activity. tandfonline.com Another study concluded that the presence of an oxo group and a carboxylate group is important for the antioxidant activity of certain pyridazine derivatives. ajol.info Compounds 6f (IC50 = 12.68 µg/mL), 6a (IC50 = 14.23 µg/mL), and 3c (IC50 = 14.34 µg/mL) from this study showed good antioxidant activity, comparable to the standard ascorbic acid. ajol.info

Table 2: Antioxidant Activity of Selected Pyridazine Derivatives

| Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 2H-pyridazine-3-one / 6-chloropyridazine analogues | Superoxide Scavenging | Scavenging rates of 15–99% at 10⁻³ M. | researchgate.nettandfonline.com |

| 2H-pyridazine-3-one / 6-chloropyridazine analogues | Lipid Peroxidation | Generally weak inhibitory effect. | tandfonline.com |

| Phthalazine / Imino-pyridazine derivatives | DPPH Scavenging | Compounds 6f , 6a , and 3c showed good activity with IC50 values near that of ascorbic acid. | ajol.info |

Structure-Activity Relationship (SAR) Studies

Role of the Methylthio Moiety in Pharmacological Activity

The substituent at the C-6 position of the pyridazine ring is a critical determinant of biological activity. The methylthio (-SMe) group, as seen in this compound, imparts specific physicochemical properties that influence the molecule's interactions with biological targets. Sulfur-containing heterocycles can engage in non-bonded interactions via σ* effects, a feature that distinguishes them from their oxygen or nitrogen analogues. blumberginstitute.org

In studies of various 3,6-disubstituted pyridazines, modifications at these positions have profound effects on pharmacological profiles, such as anticancer activity. nih.gov While direct comparisons involving the methylthio group are not always available, the principle that the C-6 substituent modulates activity is well-established. For example, in a series of anticancer pyridazines, replacing a group at C-6 with a morpholine moiety led to compounds with potent, submicromolar cytotoxicity against breast cancer cell lines. nih.gov The electronic and steric properties of the methylthio group—being moderately lipophilic and capable of participating in specific sulfur-based interactions—suggest it plays a distinct role in defining the compound's activity profile compared to other substituents like halogens, alkoxy, or bulky alkyl groups. blumberginstitute.org

Influence of the Amino Group and its Derivatization

The 3-amino group is a key pharmacophoric feature in many biologically active pyridazine derivatives. scholarsresearchlibrary.com Notably, three marketed drugs incorporate a 3-aminopyridazine structure, highlighting its pharmaceutical importance. blumberginstitute.org This group significantly influences the molecule's basicity and its ability to act as a hydrogen bond donor. blumberginstitute.org These properties are crucial for molecular recognition and binding to target proteins. blumberginstitute.org

Derivatization of the amino group is a common strategy to modulate the pharmacological activity of pyridazine compounds. For instance, the synthesis of 3-(p-nitrophenyl)-, 3-(p-tolyl)-, and 3-(p-aminomethylphenyl)sulfonamidopyridazines involves modification at the 3-amino position to create sulfonamide derivatives with potential antibacterial activities. nih.gov Similarly, the synthesis of various pyridazine derivatives often involves reactions that transform the amino group into amides, hydrazones, or other functional groups to explore new biological activities. nih.govresearchgate.net These modifications can alter the compound's solubility, lipophilicity, and binding interactions, leading to enhanced potency or a different activity spectrum.

Substituent Effects at C-6 and Other Positions on Biological Efficacy

The biological efficacy of pyridazine derivatives is highly sensitive to the nature and position of substituents on the pyridazine ring. tandfonline.comsarpublication.com The C-6 position, in particular, has been a major focus for modification in structure-activity relationship (SAR) studies.

In research on pyridazinone derivatives, substitutions at the C-6 position with various phenyl groups have been shown to influence analgesic and anti-inflammatory activities. sarpublication.com For example, 6-(4-methoxyphenyl)-pyridazinone derivatives carrying specific side chains at the N-2 position displayed good analgesic activity. sarpublication.com In a separate study on anticancer agents, a series of 3,6-disubstituted pyridazines were evaluated, showing that the substituent at C-6 dramatically impacted cytotoxicity against different cancer cell lines. nih.gov Specifically, introducing a morpholine moiety at C-6 resulted in some of the most potent compounds in the series. nih.gov

The electronic nature of the substituents is also critical. Studies on pyridazine derivatives have shown that the presence of electron-withdrawing or electron-donating groups can significantly alter antioxidant activity. tandfonline.com For instance, 2H-pyridazine-3-one derivatives bearing chloro/fluorophenyl amine side chains showed the highest superoxide scavenging activity. tandfonline.com This indicates that the electronic properties conferred by substituents are key to modulating the biological efficacy of the pyridazine scaffold.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Identification and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed for target identification and to understand the interactions between a ligand, such as 3-Amino-6-(methylthio)pyridazine, and its receptor.

While specific molecular docking studies solely focused on this compound are not extensively detailed in the provided results, the general applicability of this method to pyridazine (B1198779) derivatives is well-established. For instance, docking studies on other pyridazine analogs have been used to screen for muscle relaxant activity against muscarinic acetylcholine (B1216132) receptors and to investigate their potential as vasorelaxants. researchgate.netnih.gov These studies typically reveal key binding interactions, such as hydrogen bonds and π-π stacking, which are crucial for biological activity. nih.gov For example, in studies of other pyridazine derivatives, the pyridazine nitrogen atoms have been shown to engage in hydrogen bonding with receptor sites. nih.gov The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capacity, are significant in these drug-target interactions. nih.gov

Quantum Chemical Calculations (e.g., DFT Studies for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds. gsconlinepress.commdpi.com These calculations provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), dipole moment, and chemical hardness. gsconlinepress.comresearchgate.net

For pyridazine derivatives, DFT studies have been utilized to understand their corrosion inhibition potential by analyzing their molecular and electronic structures. gsconlinepress.com Such studies calculate various quantum chemical descriptors to predict the efficiency of these compounds as corrosion inhibitors. gsconlinepress.com The B3LYP method with a 6-31G* basis set is a common level of theory used for these calculations. gsconlinepress.com The insights gained from DFT can correlate molecular structure with reactivity and stability. mdpi.com For instance, the HOMO and LUMO energy gap can indicate the chemical reactivity of a molecule. researchgate.net

| Quantum Chemical Parameter | Significance |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability of a molecule to donate an electron. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of a molecule to accept an electron. |

| ΔE (Energy Gap) | A smaller energy gap suggests higher reactivity. |

| Dipole Moment (μ) | Provides information about the polarity of the molecule. |

| Hardness (η) and Softness (S) | Describe the resistance to change in electron distribution. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

ADMET prediction is a critical step in drug discovery that helps to assess the pharmacokinetic properties of a compound. nih.gov In silico ADMET prediction tools can evaluate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. mdpi.comresearchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. unipa.it These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight key conformational changes that occur upon ligand binding. plos.org

Although specific MD simulation studies for this compound were not found in the search results, the methodology is frequently applied to pyridazine-containing compounds. For instance, MD simulations have been used to assess the stability of thiazolo[3,2-a]pyridine derivatives complexed with α-amylase, showing that the complex stabilizes after a certain period with minor fluctuations. plos.orgnih.gov These simulations are crucial for validating docking results and providing a more realistic picture of the ligand-receptor interaction at an atomic level. unipa.it

In Silico Screening and Drug-Likeness Assessment

In silico screening involves the computational evaluation of large libraries of compounds to identify those with a high probability of being active against a specific biological target. Drug-likeness assessment, often guided by rules like Lipinski's Rule of Five, helps to predict whether a compound has properties that would make it a likely orally active drug in humans. plos.org

Advanced Analytical Techniques in Research of 3 Amino 6 Methylthio Pyridazine

High-Resolution Mass Spectrometry for Metabolite and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of complex mixtures and the identification of metabolites. In the context of pyridazine (B1198779) derivatives, HRMS, often coupled with gas chromatography (GC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its transformation products.

Research on related heterocyclic systems, such as pyranopyrazoles, demonstrates the power of this technique. In those studies, GC/HRMS was used to confirm the elemental composition of key fragment ions observed during mass spectrometric analysis. For instance, the measured accurate mass of a specific ion was found to be within a few millidaltons (mDa) of its calculated mass, unequivocally confirming its proposed chemical formula nist.gov. This level of accuracy is critical when distinguishing between potential metabolites or impurities that may have the same nominal mass but different elemental compositions.

When analyzing 3-Amino-6-(methylthio)pyridazine, HRMS would be employed to:

Confirm the elemental composition of the synthesized compound.

Identify and characterize potential metabolites formed in biological systems, such as S-oxidation products (sulfoxides, sulfones) or products of N-acetylation or glucuronidation.

Analyze complex reaction mixtures to identify by-products and impurities.

The fragmentation pathways of related structures, like 3-arylpyrimido[4,5-c]pyridazines, have also been studied using mass spectrometry, revealing complex patterns including the formation of water-clustered ions under specific conditions growingscience.com. Such detailed fragmentation analysis, facilitated by HRMS, provides deep structural insights into the molecule.

Table 1: Illustrative HRMS Data for a Hypothetical Fragment of this compound

| Proposed Fragment | Calculated m/z | Measured m/z | Mass Difference (mDa) |

| C₄H₄N₂S⁺ | 112.0117 | 112.0115 | 0.2 |

| C₅H₇N₃S⁺ (M+H)⁺ | 142.0433 | 142.0430 | 0.3 |

Note: This table is illustrative and represents the type of data generated during HRMS analysis.

Advanced NMR Spectroscopy (e.g., 2D NMR, Dynamic NMR for Conformational and Tautomeric Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic molecules. For this compound, advanced NMR techniques provide detailed information beyond simple proton and carbon counts.

1D and 2D NMR:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the pyridazine ring, the amino group protons, and the methylthio group protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Spectra of related compounds like 3-amino-6-chloropyridazine (B20888) are available for comparison spectrabase.com.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY experiments would confirm the coupling between adjacent protons on the pyridazine ring.

HSQC would correlate the proton signals directly to their attached carbon atoms.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the substitution pattern, for example, by showing a correlation between the methylthio protons and the C6 carbon of the pyridazine ring.

Studies on similar pyridazine structures have utilized 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), to determine through-space proximity of protons, which helps to establish conformation and identify intramolecular hydrogen bonding ipb.pt.

Dynamic NMR and Tautomerism: The 3-aminopyridazine (B1208633) scaffold can exhibit tautomerism, existing in equilibrium between the amino and a potentially less stable imino form. Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to investigate the kinetics of this exchange if the rate is within the NMR timescale. This can reveal the dominant tautomer in solution and provide thermodynamic parameters for the equilibrium. While specific dynamic NMR studies on this compound are not widely reported, the methodology is standard for investigating such phenomena in heterocyclic amines.

Table 2: Expected NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| -SCH₃ | ~2.5 | ~14 | C6 |

| H4 | ~7.0 | ~120 | C3, C5, C6 |

| H5 | ~7.5 | ~130 | C3, C4 |

| -NH₂ | ~6.5 (broad) | - | C3, C4 |

| C3 | - | ~160 | H4, H5, NH₂ |

| C4 | - | ~120 | H5 |

| C5 | - | ~130 | H4 |

| C6 | - | ~155 | H4, H5, -SCH₃ |

Note: This table is based on data from analogous structures and predictive models. Actual values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For novel pyridazine derivatives, single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined, revealing details of its monoclinic crystal system, space group (P2₁/c), and the non-planar relationship between the benzene (B151609) and pyridazine rings growingscience.com. Similarly, studies on other complex heterocyclic systems confirm their structure and conformation through X-ray analysis mdpi.comrsc.org.

A crystallographic study of this compound would definitively establish:

The planar geometry of the pyridazine ring.

The precise bond lengths of the C-S, S-CH₃, C-N, and N-N bonds.

The conformation of the methylthio group relative to the ring.

The intermolecular hydrogen bonding network formed by the amino group and the pyridazine ring nitrogens, which dictates the crystal packing.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Pyridazine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817 |

| b (Å) | 13.533 |

| c (Å) | 19.607 |

| β (°) | 93.40 |

| Volume (ų) | 1009.9 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (N1-N2) (Å) | 1.336 |

| Key Bond Angle (N3-C10-N1) (°) | 116.4 |

Source: Data adapted from a study on a related aminopyridazine derivative for illustrative purposes growingscience.com.

Advanced Chromatographic Methods for Purity Assessment and Related Substances Analysis (e.g., HPLC with specific detection wavelengths)

Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and quantifying any related substances or impurities.

A detailed HPLC method has been developed for the analysis of the closely related compound, 3-amino-6-methoxypyridazine (B1266373), which serves as an excellent model google.com. This method is designed to separate the main compound from potential process impurities and degradation products with high accuracy, precision, and stability google.com. The choice of a specific detection wavelength is critical for achieving optimal sensitivity for the chromophoric pyridazine system.

Key aspects of an HPLC method for this compound would include:

Column: A C18 column is commonly used for reversed-phase chromatography of such polar compounds google.com.

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., potassium hexafluorophosphate (B91526) with phosphoric acid to control pH) and an organic modifier like acetonitrile (B52724) is effective for separating compounds with different polarities google.com.

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, such as around 215 nm, is typical google.com.

Validation: The method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quality control.

Table 4: Exemplary HPLC Conditions for Analysis of Related Substances in an Aminopyridazine

| Parameter | Condition |

| Chromatographic Column | Water-resistant octadecyl bonded silica (B1680970) gel |

| Mobile Phase A | Potassium hexafluorophosphate buffer (pH adjusted to 2.8-3.2) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 215 nm |

Source: Conditions adapted from a method for 3-amino-6-methoxypyridazine google.com.

Applications Beyond Medicinal Chemistry

Agrochemical Applications

The pyridazine (B1198779) structural motif is found in a number of commercially available agrochemicals, highlighting the potential of this heterocyclic system in crop protection. google.com Research into pyridazine derivatives has revealed a range of biological activities, including herbicidal, pesticidal, and antifeedant effects. researchgate.net

The pyridazine ring is a key component in some herbicides. google.comnih.gov For instance, certain pyridazine derivatives are known to act as phytoene (B131915) desaturase (PDS) inhibitors, which disrupt the biosynthesis of carotenoids in plants, leading to a bleaching effect and ultimately plant death. nih.gov A recent study on pyridazine derivatives as PDS inhibitors highlighted that the presence of a chlorine atom at the 6-position of the pyridazine ring was crucial for post-emergence herbicidal activity. nih.gov

While no specific studies on the herbicidal activity of 3-Amino-6-(methylthio)pyridazine were identified in the reviewed literature, structure-activity relationship (SAR) studies of related compounds can offer some predictions. For example, a study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives showed that some of these compounds exhibited significant herbicidal activity. nih.gov The nature of the substituent at the 3-amino position was found to be important for the observed activity. nih.gov Further research would be needed to determine if the 3-amino and 6-methylthio groups in the target compound confer any herbicidal properties.

Table 1: Examples of Pyridazine Derivatives with Herbicidal Activity

| Compound Name | Target Weed(s) | Observed Activity |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition of roots and stems at 100 µg/mL (pre-emergence). nih.gov |

| 3-N-Substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Dicotyledonous plants | Some compounds showed equal or higher herbicidal activity compared to the commercial herbicide diflufenican. nih.gov |

This table presents data for related pyridazine compounds to illustrate the potential for herbicidal activity within this chemical class, as no direct data for this compound was found.

Pyridazine derivatives have also been investigated for their insecticidal properties. nih.gov For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides, originally designed as herbicides, were found to exhibit aphicidal properties against the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov SAR studies on these compounds indicated that modifications to the pyridazine ring generally led to a decrease in insecticidal potency. nih.gov

No specific studies detailing the pesticidal or antifeedant activity of this compound were found. However, research on other pyridazine derivatives suggests that this scaffold can be a starting point for the development of new insecticides. researchgate.net The presence of both nitrogen and sulfur atoms in this compound could potentially contribute to biological activity, but this would require experimental verification.

Materials Science Applications

The electronic properties of the pyridazine ring make it an interesting building block for the development of new functional materials.

Pyridazine derivatives are being explored for their potential in various materials science applications due to their unique electronic and photophysical properties. mdpi.com The electron-deficient nature of the pyridazine ring makes it a suitable component in the design of donor-acceptor type molecules, which are fundamental to many functional organic materials. mdpi.com While specific applications of this compound in this area are not documented, the synthesis of various functionalized pyridazines is an active area of research, suggesting a potential for future applications. researchgate.net

In the field of organic electronics, pyridazine-based compounds have been investigated as materials for Organic Light-Emitting Diodes (OLEDs). frontiersin.org The pyridazine moiety can act as an electron-accepting unit in molecules designed for thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of OLEDs. mdpi.comfrontiersin.org For example, donor-acceptor molecules incorporating a pyridazine acceptor have been synthesized and shown to exhibit TADF. frontiersin.org Although no studies have specifically reported the use of this compound in OLEDs, its constituent parts, the amino group (an electron donor) and the pyridazine ring (an electron acceptor), suggest that it could potentially be a candidate for further investigation in this field.

Table 2: Examples of Pyridazine Derivatives in OLED Research

| Compound Type | Application in OLEDs | Key Finding |

| Donor-acceptor molecules with a pyridazine acceptor | Emitters exhibiting Thermally Activated Delayed Fluorescence (TADF) | Efficient triplet harvesting via the TADF mechanism was demonstrated. frontiersin.org |

| Pyridazine-based compounds | Host materials for phosphorescent OLEDs | Have been employed as host materials in phosphorescent OLEDs. frontiersin.org |

This table provides examples of how pyridazine derivatives are used in OLED research to indicate the potential relevance of this compound, for which specific data is not available.

Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for various metals and alloys. taylorfrancis.comaspur.rstaylorfrancis.com These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal. taylorfrancis.comtaylorfrancis.com The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the heterocyclic ring, play a crucial role in the adsorption process. taylorfrancis.comtaylorfrancis.com

While there is no specific research available on the use of this compound as a corrosion inhibitor, its molecular structure, which contains both nitrogen and sulfur heteroatoms, suggests that it could potentially exhibit corrosion-inhibiting properties. taylorfrancis.comtaylorfrancis.com Further experimental studies would be necessary to evaluate its effectiveness in protecting metal alloys from corrosion.

Polymer Chemistry Applications

While direct reports on the incorporation of this compound as a monomer in polymerization are not prevalent, the unique electronic properties of the substituted pyridazine ring make its derivatives valuable in the broader field of materials science, which is often intertwined with polymer chemistry. Research into related 3-amino-6-substituted pyridazines highlights their potential in creating advanced materials with specific optical and electronic properties.

Detailed research has been conducted on π-conjugated molecules that are based on pyridazine and thiophene (B33073) heterocycles. researchgate.net These materials are investigated for their nonlinear optical (NLO) properties. For instance, a thienylpyridazine derivative functionalized with a cyano-phenyl group was found to possess a significant first hyperpolarizability, indicating its potential as a second-harmonic generation (SHG) chromophore. researchgate.net Such chromophores are typically dispersed within a polymer matrix to create functional materials for optical applications.

Furthermore, pyridazine derivatives have been instrumental in the development of materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). Iridium(III) complexes synthesized with cyclometalated pyridazine-based ligands have shown promise. researchgate.net Specifically, a complex using 3-methyl-6-(2,4-difluoro-phenyl)pyridazine as a ligand was designed to create green and yellow phosphorescent emitters. researchgate.net These organometallic complexes are often embedded as dopants in polymer host layers to fabricate efficient PHOLED devices. The pyridazine moiety is noted to enhance the coordination bond between the iridium ion and the ligands, contributing to the stability and performance of the resulting material. researchgate.net

Table 2: Research Findings in Polymer and Materials Science

| Application Area | Pyridazine Derivative Studied | Key Finding | Source |

|---|---|---|---|

| Nonlinear Optics | Thienylpyridazine with cyano-phenyl moiety | Exhibited large first hyperpolarizability, suggesting potential as an SHG chromophore. | researchgate.net |

| PHOLEDs | 3-methyl-6-(2,4-difluoro-phenyl)pyridazine | Used as a cyclometalating ligand for phosphorescent Iridium(III) complexes in high-performance PHOLEDs. | researchgate.net |

Catalysis (e.g., as Ligands for Metal Complexes)

The 3-aminopyridazine (B1208633) scaffold is an effective bidentate ligand, capable of coordinating to metal centers through one of the ring nitrogens and the exocyclic amino group. The substituent at the 6-position, such as the methylthio group in this compound, can modulate the electronic properties of the pyridazine ring, thereby influencing the stability and catalytic activity of the resulting metal complex.

The utility of 3-amino-6-substituted pyridazines is particularly evident in palladium-catalyzed cross-coupling reactions. These compounds serve as versatile building blocks and are often prepared from precursors like 3-amino-6-chloropyridazine (B20888) via Suzuki or Stille coupling reactions. researchgate.net The development of efficient synthetic routes to these derivatives is crucial for accessing a wide range of pharmacologically and materially useful compounds. researchgate.net

More directly, pyridazine derivatives have been employed as ligands in the synthesis of functional metal complexes. Research has shown that 3-amino-6-substituted pyridazines can act as cyclometalated ligands for transition metals like iridium. In one study, 3-methyl-6-(2,4-difluoro-phenyl)pyridazine was used to synthesize highly stable and volatile iridium(III) complexes. researchgate.net The pyridazine ring was specifically introduced to strengthen the coordination bond with the metal ion, which is beneficial for applications such as fabricating high-performance PHOLEDs. researchgate.net This demonstrates the role of the pyridazine core in creating robust catalytic and functional organometallic systems.

Table 3: Research Findings in Catalysis

| Catalytic Application | Metal | Role of Pyridazine Derivative | Source |

|---|---|---|---|

| Cross-Coupling Reactions (Suzuki, Stille) | Palladium | 3-Amino-6-substituted pyridazines are key intermediates and building blocks. | researchgate.net |

| Functional Organometallic Complexes (for PHOLEDs) | Iridium(III) | 3-Methyl-6-(2,4-difluoro-phenyl)pyridazine acts as a cyclometalated ligand, enhancing complex stability. | researchgate.net |

Biochemical Tool Compounds (e.g., for Enzyme Activity and Metabolic Pathway Studies)

Beyond direct therapeutic applications, pyridazine derivatives serve as valuable tool compounds for dissecting complex biological processes. These molecules can be designed to interact with specific biological targets like enzymes or receptors with high selectivity, allowing researchers to probe their functions.

One example is the development of a novel 3-amino-6-phenyl-pyridazine derivative as a selective inhibitor of glial activation. nih.gov This compound was found to block the overproduction of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells without impeding other beneficial glial functions. nih.gov This selectivity makes it an excellent chemical tool for studying the specific pathways of neuroinflammation.

In a more recent application, pyridazine derivatives have been used to create proteolysis-targeting chimeras (PROTACs). PROTACs are sophisticated biochemical tools that induce the degradation of a specific target protein. A series of PROTACs was synthesized by linking a VHL ligand to a 2-(6-amino-5-phenylpyridazin-3-yl)phenol core, which acts as a SMARCA2/4 bromodomain ligand. nih.gov The resulting molecules efficiently degraded the SMARCA2 and SMARCA4 proteins, enabling the study of their roles in sustaining oncogenic transcription programs in cancer cells. nih.gov

Furthermore, series of 3-amino-6-aryl-pyridazines have been synthesized to investigate structure-activity relationships (SAR) at specific receptors. For instance, such a series was identified as agonists for the cannabinoid 2 (CB2) receptor, with high selectivity over the CB1 receptor. nih.gov The detailed SAR investigation led to the identification of potent compounds used to probe the role of the CB2 receptor in in vivo models of inflammatory pain. nih.gov

Table 4: Research Findings as Biochemical Tool Compounds

| Application | Pyridazine Derivative | Biological Target/Pathway Studied | Source |

|---|---|---|---|

| Selective Inhibition | 3-Amino-6-phenyl-pyridazine derivative | Glial activation and neuroinflammatory pathways (IL-1β, iNOS, NO production). | nih.gov |

| Targeted Protein Degradation (PROTAC) | 2-(6-Amino-5-phenylpyridazin-3-yl)phenol derivative | Function of SMARCA2/4 proteins in cancer cell proliferation. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | 3-Amino-6-aryl-pyridazine series | Function and pharmacology of the Cannabinoid 2 (CB2) receptor. | nih.gov |

Future Research Directions and Translational Potential

Development of Novel Derivatives with Enhanced Potency and Selectivity